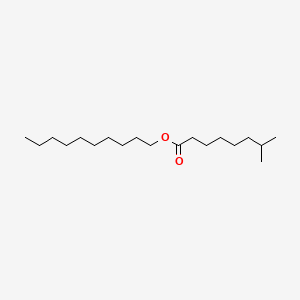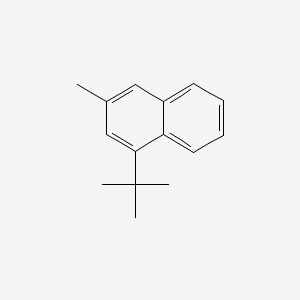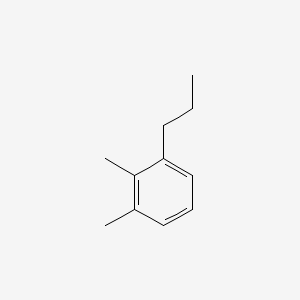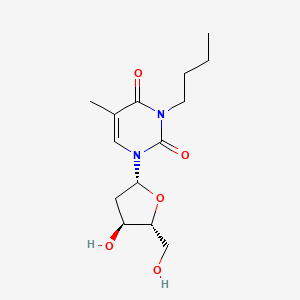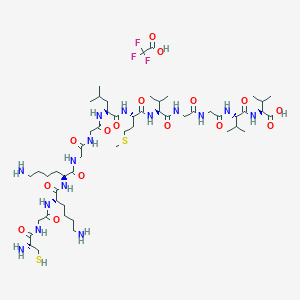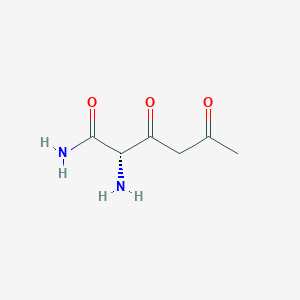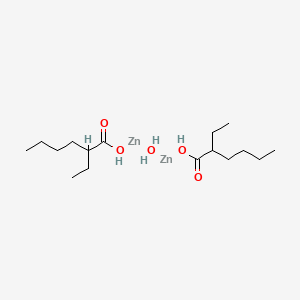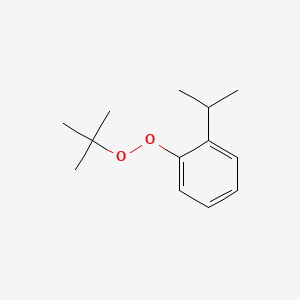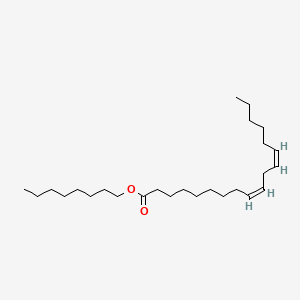
Octyl (9Z,12Z)-octadeca-9,12-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl (9Z,12Z)-octadeca-9,12-dienoate is an ester derived from octanol and (9Z,12Z)-octadeca-9,12-dienoic acid, commonly known as linoleic acid. This compound is a long-chain fatty acid ester, which is often found in various natural oils and fats. It is known for its applications in the fields of chemistry, biology, and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octyl (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of octanol with (9Z,12Z)-octadeca-9,12-dienoic acid. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Octanol+(9Z,12Z)-octadeca-9,12-dienoic acid→Octyl (9Z,12Z)-octadeca-9,12-dienoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Octyl (9Z,12Z)-octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, ethers
Aplicaciones Científicas De Investigación
Octyl (9Z,12Z)-octadeca-9,12-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the formulation of cosmetics, lubricants, and biodegradable plastics.
Mecanismo De Acción
The mechanism of action of Octyl (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a ligand for certain enzymes, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Linoleic Acid: The parent compound of Octyl (9Z,12Z)-octadeca-9,12-dienoate, known for its essential fatty acid properties.
Methyl Linoleate: An ester of linoleic acid with methanol, used in similar applications.
Linoleyl Alcohol: The alcohol derivative of linoleic acid, used in the synthesis of surfactants and emulsifiers.
Uniqueness
This compound is unique due to its specific ester linkage, which imparts distinct physical and chemical properties compared to its parent compound and other derivatives. Its long alkyl chain provides enhanced hydrophobicity, making it suitable for applications in non-polar environments.
Propiedades
Número CAS |
64022-34-0 |
|---|---|
Fórmula molecular |
C26H48O2 |
Peso molecular |
392.7 g/mol |
Nombre IUPAC |
octyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C26H48O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26(27)28-25-23-21-10-8-6-4-2/h11-12,14-15H,3-10,13,16-25H2,1-2H3/b12-11-,15-14- |
Clave InChI |
WFMGDEZKUZALGX-HDXUUTQWSA-N |
SMILES isomérico |
CCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



